molecular formula C11H11NO3S2 B8320731 5-(2-Methoxyphenyl)thiophene-2-sulfonamide

5-(2-Methoxyphenyl)thiophene-2-sulfonamide

Cat. No. B8320731
M. Wt: 269.3 g/mol
InChI Key: CBSJHEUUDPFSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H11NO3S2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxyphenyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Methoxyphenyl)thiophene-2-sulfonamide

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

5-(2-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO3S2/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)17(12,13)14/h2-7H,1H3,(H2,12,13,14)

InChI Key

CBSJHEUUDPFSRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25 ml 1-propanol solution of 2-methoxyphenyl boronic acid (1.2 g, 7.5 mmol) and 5-bromothien-2-ylsulfonamide (1.2 g, 5 mmol) is stirred under N2 at room temperature. Palladium(II) acetate (56 mg, 0.25 mmol), triphenylphosphine (200 mg, 0.75 mmol), 2M aqueous Na2CO3 (3 ml, 6 mmol), and 7 ml H2O are added and the resulting mixture is refluxed (˜88° C.) for 1 hour. The reaction is cooled, diluted with ethyl acetate, washed with brine, and the brine back extracted with ethyl acetate. The extracts are combined, washed with aqueous NaHCO3, brine, dried (Na2SO4), filtered, and the filtrate is concentrated. The residue is purified by chromatography (SiO2, ethyl acetate/hexane gradient) to give 943 mg (70%) of 5-(2-methoxyphenyl)thiophene-2-sulfonamide.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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